1,3-Dioxan-2-ol
Description
Conceptualization of 1,3-Dioxan-2-ol within Cyclic Acetal (B89532) Chemistry
This compound is classified as a cyclic hemiacetal. Cyclic acetals are a fundamental class of organic compounds formed from the reaction of a carbonyl compound (an aldehyde or a ketone) with a diol. organic-chemistry.orgwikipedia.org Specifically, the 1,3-dioxane (B1201747) framework is a six-membered ring containing two oxygen atoms at the 1- and 3-positions, which arises from the reaction between a carbonyl compound and a 1,3-diol, such as 1,3-propanediol. organic-chemistry.orgwikipedia.org
Unlike a full acetal, which has two alkoxy (-OR) groups on the same carbon, a hemiacetal possesses one alkoxy group and one hydroxyl (-OH) group on that carbon. In the case of this compound, the ring structure provides the alkoxy linkage, and the defining feature is the hydroxyl group at the C2 position. This structure exists in equilibrium with its open-chain form, 3-hydroxypropanal. The formation of the stable six-membered ring often favors the cyclic hemiacetal form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈O₃ | nih.gov |
| Molecular Weight | 104.10 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 67842-74-4 | nih.gov |
Historical Context of 1,3-Dioxane Derivatives in Organic Synthesis Research
The 1,3-dioxane structural unit has a significant history in organic synthesis, primarily as a protecting group. wikipedia.orgthieme-connect.de The strategy of using 1,3-dioxanes to protect carbonyl groups or 1,3-diols has become a standard transformation in multi-step synthesis. thieme-connect.de This utility stems from their characteristic stability and reactivity profile: 1,3-dioxanes are generally stable under basic, reductive, or oxidative conditions. thieme-connect.de
However, they are labile towards Brønsted or Lewis acids, which allows for their removal (deprotection) under controlled acidic conditions. organic-chemistry.orgthieme-connect.de This chemical duality enables chemists to "mask" a reactive carbonyl or diol function while performing chemical transformations on other parts of a complex molecule. The first applications of this concept date back to carbohydrate chemistry, where a 1,3-dioxane was synthesized to protect the 4- and 6-hydroxy groups of pyranoses. thieme-connect.de This foundational work paved the way for the widespread use of 1,3-dioxanes in organometallic chemistry, selective reductions, and the total synthesis of natural products. thieme-connect.de
Elucidation of Structural Characteristics Pertinent to Reactivity
The reactivity of this compound is intrinsically linked to its three-dimensional structure and conformational preferences.
Intensive studies have shown that the 1,3-dioxane ring, like the cyclohexane (B81311) ring, preferentially adopts a chair-like conformation as its lowest energy state. thieme-connect.deresearchgate.net This chair conformation is more stable than other potential forms, such as the twist-boat. The energy barrier for the chair-to-twist conversion is higher for 1,3-dioxane compared to cyclohexane due to the geometric constraints imposed by the shorter C-O bonds versus C-C bonds. thieme-connect.de
Table 2: Conformational Energy Comparison for 1,3-Dioxane
| Conformation Transition | Energy Difference (kcal/mol) | Source |
|---|---|---|
| Chair-Twist Energy | 5.7 kcal/mol | thieme-connect.de |
A critical feature of the 1,3-dioxane chair is the steric environment around the C2 position. Substituents at this position are thermodynamically favored to occupy the equatorial orientation to avoid steric clashes with the axial hydrogen atoms at C4 and C6, known as 1,3-diaxial interactions. thieme-connect.de
Structure
3D Structure
Properties
CAS No. |
67842-74-4 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
1,3-dioxan-2-ol |
InChI |
InChI=1S/C4H8O3/c5-4-6-2-1-3-7-4/h4-5H,1-3H2 |
InChI Key |
DOGFDJRMLSJJJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)O |
Origin of Product |
United States |
Tautomeric Equilibria and Mechanistic Insights into 1,3 Dioxan 2 Ol
Investigation of Ring-Chain Tautomerism in 2-Hydroxylated 1,3-Dioxanes
The ring-chain tautomerism in 2-hydroxylated 1,3-dioxanes is a well-documented phenomenon where the cyclic hemiacetal exists in equilibrium with its open-chain hydroxycarbonyl (B1239141) form. cdnsciencepub.com This equilibrium is not static and can be influenced by a variety of internal and external factors. The six-membered 1,3-dioxane (B1201747) ring generally adopts a chair conformation, similar to cyclohexane (B81311). scispace.comresearchgate.net The stability and conformational preferences of these structures are key to understanding the tautomeric balance. researchgate.net
Influence of Substituent Effects on Tautomeric Ratios
Substituents on the 1,3-dioxane ring or at the 2-position can significantly alter the position of the tautomeric equilibrium. The electronic and steric nature of these substituents plays a crucial role in determining the relative stability of the cyclic versus the open-chain form.
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the stability of the tautomers. For instance, in related 1,3-heterocycles, a linear correlation has been observed between the stability of the cyclic form and the Hammett-Brown parameters of substituents on an aryl ring. researchgate.net Aromatic substituents can stabilize the open-chain form through π-p-π conjugation. researchgate.net
Steric Effects: Steric hindrance from bulky substituents can shift the equilibrium towards the open-chain tautomer. researchgate.net The conformational analysis of substituted 1,3-perhydrooxazines, which are structurally similar to 1,3-dioxanes, reveals that steric effects of large substituents can influence the tautomeric equilibrium. researchgate.net
| Substituent | Position | Observed Effect on Equilibrium | Reference |
|---|---|---|---|
| Aryl Group | 2-position | Stabilizes open-chain form via conjugation. | researchgate.net |
| Bulky Alkyl Groups | Ring | Shifts equilibrium towards the open-chain tautomer due to steric hindrance. | researchgate.net |
Role of Solvent and Temperature on Tautomeric Equilibria
The surrounding environment, specifically the solvent and temperature, has a profound impact on the ring-chain tautomeric equilibrium.
Solvent Effects: The polarity of the solvent is a key determinant. An increase in solvent polarity tends to favor the more polar open-chain tautomer. cdnsciencepub.com In aqueous solutions, some hydroxyketones have been observed to exist exclusively in the open-chain form. cdnsciencepub.com In contrast, less polar solvents can favor the cyclic hemiacetal. For some related Schiff bases, a shift towards the keto (open-chain) form is observed with increasing solvent polarity. sonar.ch The ability of protic solvents to form intermolecular hydrogen bonds can also stabilize the open-chain form. sonar.ch Studies on similar systems have shown that the tautomeric ratio can vary significantly between solvents like toluene, acetonitrile, and methanol. sonar.ch
Temperature Effects: An increase in temperature generally favors the open-chain tautomer. cdnsciencepub.com This is because the ring-opening process is often associated with an increase in entropy. Thermodynamic studies on related hydroxyketones have shown that the proportion of the open-chain form increases with rising temperature. cdnsciencepub.com
| Factor | Change | Effect on Equilibrium | Reference |
|---|---|---|---|
| Solvent Polarity | Increase | Favors open-chain tautomer | cdnsciencepub.com |
| Temperature | Increase | Favors open-chain tautomer | cdnsciencepub.com |
Kinetic and Thermodynamic Parameters of Tautomeric Interconversion
The interconversion between the ring and chain forms is a dynamic process governed by kinetic and thermodynamic parameters. While specific data for 1,3-dioxan-2-ol is not abundant, studies on analogous systems provide valuable insights. For related 1,3-perhydrooxazines, investigations have focused on determining the kinetic and thermodynamic parameters for the ring-chain tautomerism. researchgate.net Thermodynamic data for the ring-chain tautomerism of 5-hydroxy-2-pentanone and 6-hydroxy-2-hexanone have been determined, showing the influence of solvent and temperature on the equilibrium constants. cdnsciencepub.com
| Compound | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
|---|---|---|---|---|
| 5-Hydroxy-2-pentanone | Dioxane | -1.2 | -1.7 | cdnsciencepub.com |
| 5-Hydroxy-2-pentanone | Ethanol | -4.6 | -13.4 | cdnsciencepub.com |
| 6-Hydroxy-2-hexanone | Dioxane | -1.7 | -2.9 | cdnsciencepub.com |
| 6-Hydroxy-2-hexanone | Ethanol | -3.8 | -11.3 | cdnsciencepub.com |
Mechanisms of Interconversion between Cyclic and Open-Chain Forms
The interconversion between the cyclic this compound and its open-chain form is believed to proceed through a mechanism involving proton transfer. In monosaccharides, which also exhibit ring-chain tautomerism, the interconversion between the cyclic hemiacetal/hemiketal and the open-chain form is a reversible intramolecular nucleophilic addition. nih.gov This process can be catalyzed by either acid or base.
In an acidic medium, the reaction is initiated by the protonation of the ring oxygen atom, followed by the cleavage of the C-O bond to form a resonance-stabilized carbocation. Subsequent deprotonation and attack by a water molecule leads to the open-chain form. Conversely, in a basic medium, the reaction is initiated by the deprotonation of the hydroxyl group, followed by the cleavage of the C-O bond to form an alkoxide ion. Subsequent protonation leads to the open-chain form.
Spectroscopic Evidence Supporting Tautomeric Forms
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide direct evidence for the existence of both the cyclic and open-chain tautomers in solution.
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the tautomeric mixture. scielo.org.za The spectra of solutions of 2-hydroxylated 1,3-dioxanes often show distinct sets of signals corresponding to both the cyclic and open-chain forms. cdnsciencepub.com For example, in the 1H NMR spectrum of a mixture of 5-hydroxy-2-pentanone and its cyclic form, separate methyl signals for the open-chain keto form and the cyclic form are observed. cdnsciencepub.com The relative integrals of these signals can be used to determine the tautomeric ratio. cdnsciencepub.com The chemical shifts of the ring protons and carbons in the 1,3-dioxane ring are sensitive to the conformation and the presence of substituents. scispace.comresearchgate.net
IR Spectroscopy: Infrared spectroscopy can also be used to identify the functional groups present in each tautomer. The open-chain form is characterized by a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration (typically around 1720 cm-1), while the cyclic hemiacetal form shows a characteristic O-H stretching band. cdnsciencepub.comscielo.org.za The IR spectra of some related ligands exhibit bands that can be assigned to either the imine-ol (cyclic) or keto-amine (open-chain) forms. scielo.org.za
Conformational Analysis and Stereochemical Aspects of 1,3 Dioxan 2 Ol Systems
Preferred Conformational States of the 1,3-Dioxane (B1201747) Ring in 2-Hydroxyl Derivatives
Like cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angular strain. However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to more pronounced 1,3-diaxial interactions. thieme-connect.describd.com For substituents at the C2 position, this generally results in a strong thermodynamic preference for the equatorial orientation to avoid steric clash with the axial hydrogens at C4 and C6.
However, in the case of 2-hydroxy-1,3-dioxane and other 2-alkoxy derivatives, this steric preference is counteracted by a powerful stereoelectronic phenomenon known as the anomeric effect. thieme-connect.dewikipedia.org The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, the acetal (B89532) center) to occupy the axial position. wikipedia.orgscripps.edu This preference, first observed in carbohydrate chemistry, is a dominant factor in the conformational equilibrium of 1,3-dioxan-2-ol. rsc.org Consequently, the conformer with the axial hydroxyl group is significantly stabilized and often represents the major species at equilibrium, despite the potential for steric hindrance. acs.org
Energetics of Conformational Isomerization, including Chair-Twist Interconversion
The conformational landscape of the 1,3-dioxane ring involves the interconversion between two chair conformers via non-chair, flexible forms such as the twist-boat (or skew-boat) conformation. The potential energy surface of 1,3-dioxane features minima corresponding to the chair and twist forms. researchgate.net The chair conformer is the global minimum, being substantially more stable than the flexible forms.
Computational studies on the parent 1,3-dioxane molecule have quantified the energy differences between these states. The chair conformer is calculated to be significantly more stable than the 2,5-twist conformer. researchgate.net The energy barrier for the chair-to-twist isomerization, and thus the ring inversion, is a key parameter. For the parent 1,3-dioxane, the chair-twist energy difference is higher than that of cyclohexane due to the shorter C-O bonds. thieme-connect.de Quantum-chemical studies have estimated the potential barriers for the conformational isomerization of various substituted 1,3-dioxanes. researchgate.net These barriers represent the energy required to proceed through the half-chair and twist-boat transition states.
| Conformer Comparison | Method | Energy Difference (ΔE or ΔG) | Reference |
|---|---|---|---|
| Chair vs. 2,5-Twist | HF | 4.67 ± 0.31 | researchgate.net |
| Chair vs. 2,5-Twist | DFT | 5.19 ± 0.8 | researchgate.net |
| Chair vs. 2,5-Twist (Free Energy, ΔG at 298K) | MP2 | 4.85 ± 0.08 | researchgate.net |
| Chair vs. 2,5-Twist (Free Energy, ΔG at 298K) | DFT | 5.14 ± 0.08 | researchgate.net |
| 1,4-Twist vs. 2,5-Twist | HF | 1.36 ± 0.12 | researchgate.net |
| 1,4-Twist vs. 2,5-Twist | DFT | 1.0 | researchgate.net |
Stereoelectronic Effects and Anomeric Interactions at the Acetal Center
The preference for an axial hydroxyl group in this compound is a classic example of a stereoelectronic effect. The primary explanation for the anomeric effect is hyperconjugation. wikipedia.orgacs.org Specifically, it involves a stabilizing donation of electron density from a non-bonding lone pair (n) on one of the endocyclic ring oxygen atoms into the antibonding sigma orbital (σ*) of the adjacent, axially oriented C2-O bond of the hydroxyl group. rsc.orgacs.org
Diastereomeric and Enantiomeric Purity in this compound Derivatives
The synthesis of 1,3-dioxane derivatives with high diastereomeric and enantiomeric purity is a significant goal in stereoselective synthesis, often using these compounds as chiral building blocks or auxiliaries. The preparation of enantiomerically pure 1,3-dioxanes typically involves the reaction of a carbonyl compound with an enantiopure 1,3-diol. nih.gov Since the stereocenters of the diol are not directly involved in the acetal formation reaction, their absolute configuration is transferred to the resulting 1,3-dioxane product. nih.gov
For derivatives of this compound, which exist in equilibrium with their open-chain hydroxy ester form, achieving and maintaining stereochemical purity at the C2 anomeric center can be challenging. However, derivatization of the C2-hydroxyl group can lock the configuration. The synthesis of such derivatives from chiral, non-racemic starting materials allows for the preparation of enantiomerically pure products. nih.gov For example, the reaction of an enantiopure 1,3-diol with an appropriate orthoester can yield a chiral 2-alkoxy-1,3-dioxane. The diastereomeric and enantiomeric purity of these products is typically assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. nih.govmdpi.com
Computational Methodologies in Conformational Studies
Computational chemistry is an indispensable tool for investigating the conformational preferences and energetics of 1,3-dioxane systems. A variety of theoretical methods have been employed to model these molecules and provide insights that complement experimental data. researchgate.net
Advanced Characterization Techniques for 1,3 Dioxan 2 Ol Structural Elucidation
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1,3-dioxan-2-ol. It provides unparalleled insight into the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the structure of this compound. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environment. In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum of the related 1,3-dioxane (B1201747) shows distinct signals for the different methylene (B1212753) groups. docbrown.info For instance, the protons at position 2 (between the two oxygen atoms) are the most deshielded, while those at position 5 are the most shielded. docbrown.info
A critical aspect of the chemistry of compounds like this compound is the potential for tautomerism. beilstein-journals.orgmdpi.com NMR spectroscopy is a powerful tool for studying the dynamic equilibrium between different tautomeric forms in solution. beilstein-journals.org The presence of distinct sets of signals or broadened peaks in the NMR spectrum can indicate the existence of multiple tautomers. beilstein-journals.orgmdpi.com For example, in some systems, the observation of separate signals for hydroxyl (OH) and amine (NH) protons, or the disappearance of a signal upon D₂O exchange, confirms the presence of specific tautomers. beilstein-journals.orgscielo.org.za The integration of these signals can provide a quantitative measure of the relative abundance of each tautomer under the given experimental conditions. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data for illustrative purposes, as experimental data for the specific parent compound is not readily available in the provided search results. Actual values may vary.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2-OH | Variable, broad | - |
| 2-H | ~5.0 - 5.5 | ~90 - 100 |
| 4,6-H (axial) | ~3.7 - 4.0 | ~60 - 70 |
| 4,6-H (equatorial) | ~4.0 - 4.3 | |
| 5-H (axial) | ~1.5 - 1.8 | ~25 - 35 |
| 5-H (equatorial) | ~1.8 - 2.1 |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity and stereochemistry of complex molecules, including derivatives of 1,3-dioxane. ipb.ptscribd.comresearcher.life
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. scribd.com
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule. ipb.pthuji.ac.il
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings). ipb.ptscribd.com This is particularly useful for connecting different fragments of a molecule and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are crucial for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. huji.ac.il This information helps in assigning the relative configuration of substituents on the 1,3-dioxane ring.
For instance, in the structural elucidation of complex heterocyclic systems, 2D NMR experiments are routinely used to confirm the proposed structures and analyze their conformational preferences. ipb.ptresearchgate.net
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals details about the molecule's structure through the analysis of its fragmentation patterns. libretexts.orgaip.org
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.orgresearchgate.netgcms.cz It is widely used for the analysis of volatile and semi-volatile compounds, making it suitable for this compound and its derivatives. researchgate.netepa.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. acs.org The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.org
The mass spectrum of a compound provides a unique fingerprint. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, provides valuable structural information. For cyclic ethers like 1,3-dioxanes, characteristic fragmentation pathways often involve ring-opening and the loss of small neutral molecules. aip.org For example, the fragmentation of 1,3-dioxane derivatives can lead to the formation of characteristic ions that help in their identification. researchgate.net
Table 2: Common Fragment Ions in the Mass Spectra of 1,3-Dioxane Derivatives This table is illustrative and based on general fragmentation patterns of related structures. Specific fragmentation will depend on the exact structure and substitution pattern.
| Fragment Ion | Possible Origin |
|---|---|
| [M-1]⁺ | Loss of a hydrogen radical |
| [M-17]⁺ | Loss of a hydroxyl radical (from the 2-ol position) |
| [M-31]⁺ | Loss of a methoxy (B1213986) radical (from fragmentation of the ring) |
| Ions corresponding to the loss of C₂H₄O or CH₂O | Ring cleavage and rearrangement |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. esisresearch.orgresearchgate.net These techniques are based on the principle that molecules absorb infrared radiation or scatter light at frequencies corresponding to their natural vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. scielo.org.za Characteristic C-O stretching vibrations for the acetal (B89532) functionality would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. esisresearch.orgrsc.org The C-H stretching vibrations of the methylene groups would be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, strong Raman bands are often observed for non-polar, symmetric vibrations.
The analysis of the vibrational spectra of this compound and its derivatives can confirm the presence of the key functional groups and provide insights into the molecular structure. researchgate.netrsc.org
X-ray Diffraction Analysis for Solid-State Structures of Derivatives
For crystalline derivatives of this compound, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure in the solid state. scielo.org.zaacs.org This method provides accurate information on bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry at chiral centers. scielo.org.za
While obtaining suitable crystals of this compound itself might be challenging, the preparation of crystalline derivatives allows for detailed structural analysis. rsc.orgbeilstein-journals.org The solid-state structure can reveal important information about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. scielo.org.za For example, X-ray diffraction studies on related heterocyclic compounds have been instrumental in confirming tautomeric forms and understanding intermolecular packing. scielo.org.zaacs.org
Theoretical and Computational Chemistry Applied to 1,3 Dioxan 2 Ol
Quantum Mechanical Studies of Electronic Structure and Bonding.researchgate.netnih.gov
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1,3-dioxan-2-ol, offering a microscopic view of its electron distribution and bonding characteristics.
Density Functional Theory (DFT) Calculations for Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. science.gov Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and calculate energies. science.govresearchgate.net For the related 1,3-dioxane (B1201747) molecule, DFT calculations have shown that the chair conformation is significantly more stable than twist conformers. researchgate.net For instance, the energy difference between the chair and the 2,5-twist conformer of 1,3-dioxane has been calculated to be approximately 5.19 kcal/mol using DFT methods. researchgate.net These calculations provide a solid foundation for understanding the conformational preferences of substituted dioxanes like this compound. The choice of functional and basis set is crucial for obtaining results that are in good agreement with experimental data. researchgate.net
Below is a table showcasing typical data obtained from DFT calculations for dioxane derivatives.
| Property | Calculated Value | Method/Basis Set |
| Conformer Energy Difference (Chair vs. 2,5-Twist) | 5.19 ± 0.8 kcal/mol | DFT/various |
| Conformational Free Energy (Chair vs. 2,5-Twist) | 5.14 ± 0.08 kcal/mol | DFT |
Note: Data presented is for the parent 1,3-dioxane molecule and serves as a reference for the behavior of its derivatives. researchgate.net
Ab Initio Methods for High-Level Electronic Structure Analysis
Ab initio methods, which are based on first principles without empirical parameters, offer a high level of accuracy for electronic structure analysis. taylorandfrancis.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide a more rigorous treatment of electron correlation compared to DFT. nih.govmpg.de These high-level calculations are essential for obtaining precise properties like interaction energies and electron binding energies. nih.gov For instance, ab initio studies on 2-methyl-1,3-dioxane (B3054962) have been used to determine its rotational constants and structural parameters, showing good agreement with experimental microwave spectra. researchgate.net While computationally expensive, these methods are invaluable for benchmarking and for systems where DFT may be less reliable. mpg.de
Computational Exploration of Reaction Mechanisms and Transition States.ims.ac.jpchemrxiv.org
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, including identifying the unstable transition states that connect reactants and products. ims.ac.jp For reactions involving dioxane-like structures, such as the Prins reaction which can form 1,3-dioxanes, DFT calculations have been used to map out the reaction coordinates and determine the activation energies of different steps. beilstein-journals.org These studies can reveal the involvement of intermediates, such as hemiacetals, in the formation of the final dioxane product. beilstein-journals.org The development of more efficient algorithms for finding transition states is an active area of research, aiming to reduce the computational cost and increase the reliability of these explorations. ims.ac.jp
Prediction of Spectroscopic Parameters and Conformational Preferences
Theoretical calculations can predict various spectroscopic properties, which aids in the interpretation of experimental data. For instance, DFT methods can be used to calculate vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. science.govresearchgate.net The calculated vibrational spectra for dioxane derivatives often show good agreement with experimental results. researchgate.net Furthermore, computational studies are crucial for analyzing conformational preferences. The 1,3-dioxane ring typically adopts a chair conformation to minimize steric and torsional strain. The presence and orientation (axial vs. equatorial) of substituents, like the hydroxyl group in this compound, are key determinants of the most stable conformation. researchgate.net
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of how molecules behave in the solution phase over time. mdpi.comchemrxiv.org These simulations can model the interactions between this compound and solvent molecules, revealing details about its solvation structure and dynamics. researchgate.net MD simulations are particularly useful for understanding how factors like solvent composition and temperature affect the conformational equilibrium and intermolecular interactions. researchgate.netacs.org For example, simulations can show the distribution of solvent molecules around the solute and the formation of hydrogen bonds, which are critical for understanding its behavior in aqueous or alcoholic solutions. mdpi.com
Intermolecular Interactions and Solvation Effects on this compound.mdpi.commdpi.com
The hydroxyl group and the ether oxygen atoms of this compound are capable of forming hydrogen bonds, which strongly influence its intermolecular interactions and solvation. Computational studies, often combining quantum mechanics with continuum solvation models (like PCM or SMD), can quantify the strength of these interactions and predict how the solvent environment affects the molecule's properties. ub.edunih.gov The solvation process can impact conformational stability and reaction mechanisms. mdpi.com Studies on related cyclic ethers have shown that they can be preferentially solvated by one component in a mixed solvent system, an effect that can be investigated computationally. mdpi.com The enthalpy of solvation, a key thermodynamic parameter, can also be calculated to understand the energetics of dissolving this compound in various solvents. mdpi.com
Biological Relevance and Environmental Aspects of 1,3 Dioxan 2 Ol
The study of 1,3-Dioxan-2-ol is closely linked to the biodegradation of the widespread environmental contaminant 1,4-Dioxane (B91453). This section explores the role of this compound as a metabolite in biological systems and the advanced analytical methods used for its detection.
Future Research Trajectories and Interdisciplinary Opportunities for 1,3 Dioxan 2 Ol Research
Innovations in Green Synthetic Chemistry for 1,3-Dioxan-2-ol
A significant future direction lies in developing environmentally benign synthetic routes to this compound and its derivatives. Research is increasingly focused on utilizing renewable feedstocks and efficient, low-waste catalytic systems. A prime example is the acetalization of glycerol, a byproduct of biodiesel production, with various aldehydes to produce functionalized 1,3-dioxan-5-ols. researchgate.netrsc.org This approach not only valorizes a waste stream but also creates valuable "green" cyclic acetals. researchgate.net
Future investigations will likely concentrate on optimizing these processes by exploring novel heterogeneous catalysts, such as modified zeolites or sulfonic acid functionalized mesoporous silicas (Al-SBA-15), which offer advantages in terms of reusability and separation. rsc.org Research into solventless reaction conditions and the use of milder catalysts, like cationic acidic resins, is expected to enhance the sustainability of these syntheses. researchgate.net A key challenge remains controlling the selectivity between the six-membered 1,3-dioxane (B1201747) ring and the five-membered 1,3-dioxolane (B20135) isomer, a common byproduct in glycerol-based reactions. rsc.org
| Aldehyde Reactant | Catalyst | Reaction Conditions | Glycerol Conversion (%) | Selectivity (Dioxane/Dioxolane) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Cationic Acidic Resin | Not specified | >93 | ~80% selectivity for 2-phenyl-1,3-dioxan-5-ol | researchgate.net |
| Furfural | Al-SBA-15 | 100°C, 12h, solventless | 74 | 32/68 | rsc.org |
| Benzaldehyde | Not specified | 100°C, 8h, solventless | Not specified | Selectivity changes from dioxane to dioxolane over time | rsc.org |
Elucidation of Undiscovered Reactivity and Transformation Pathways
While the 1,3-dioxane ring is well-established as a protecting group, its full reactive potential is yet to be unlocked. thieme-connect.de Future research will delve into discovering novel transformations that leverage the stereoelectronic properties of the ring. A compelling area of exploration is the use of the 1,3-dioxan-5-ol scaffold as a stereochemical template. Studies have shown that the rigid chair conformation and the potential for intramolecular hydrogen bonding from the C5-hydroxyl group can exert remarkable control over reactions at appended functional groups. vulcanchem.comnih.gov For instance, 1,3-dioxan-5-ol substrates have demonstrated superior selectivity in epoxide cyclization reactions, strongly favoring the formation of tetrahydropyran (B127337) (THP) rings over tetrahydrofuran (B95107) (THF) rings, a critical step in the synthesis of ladder polyether natural products. nih.gov
Furthermore, the application of modern catalytic methods promises to reveal new reaction pathways. Photo-aerobic catalysis, which uses visible light and air as a green oxidant, has been successfully applied to synthesize 1,3-dioxan-2-ones from homoallylic carbonic acid esters through the catalytic interplay of a pyrylium (B1242799) dye and a diselane. nih.gov Adapting such innovative, redox-neutral catalytic cycles to this compound could lead to previously inaccessible derivatives and transformations, moving beyond traditional acid/base-mediated reactions.
Advanced Computational Modeling for Structure-Reactivity Relationships
Predictive computational modeling is an indispensable tool for accelerating research into this compound. Quantum-chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are crucial for understanding the molecule's conformational landscape and its influence on reactivity. researchgate.netresearchgate.net The 1,3-dioxane ring preferentially adopts a chair conformation, which is significantly more stable than twist conformers. researchgate.net Computational studies can precisely quantify these energy differences and the barriers to conformational isomerization. researchgate.net
Future computational work will likely focus on:
Modeling Transition States: Simulating the transition states of reactions involving the this compound moiety to predict product distributions and stereochemical outcomes, as seen in templated cyclizations. nih.gov
Stereoelectronic Effects: Quantifying hyperconjugative interactions, such as the anomeric effect, between the ring oxygen lone pairs and substituent orbitals, which dictate conformational preferences and reactivity. researchgate.net
Solvent Effects: Modeling the explicit and implicit effects of solvent molecules on conformational equilibria and reaction pathways, which is critical for translating theoretical predictions to experimental reality.
| Conformer Comparison | Method | Calculated Energy Difference (kcal/mol) | Reference |
|---|---|---|---|
| Chair vs. 2,5-Twist | HF | 4.67 ± 0.31 | researchgate.net |
| Chair vs. 2,5-Twist | DFT | 5.19 ± 0.8 | researchgate.net |
| 1,4-Twist vs. 2,5-Twist | HF | 1.36 ± 0.12 | researchgate.net |
| 1,4-Twist vs. 2,5-Twist | DFT | 1.0 | researchgate.net |
Exploration of Bio-Inspired Synthetic Approaches
Nature provides a rich blueprint for complex molecule synthesis. Bio-inspired approaches, which mimic biosynthetic pathways, represent a major opportunity for this compound research. This can involve using enzymes for selective transformations or designing chemical cascades that replicate proposed biosynthetic steps. chemrxiv.orgacs.org For example, bio-inspired oxidative cyclization has been employed as a key step to construct fused 1,4-dioxane (B91453) skeletons in the synthesis of phenylethanoid glycosides. rsc.org A similar strategy could be envisioned for creating novel, complex architectures based on the this compound core.
Future research could explore chemo-enzymatic routes where enzymes are used to install or modify the 1,3-diol precursor with high stereoselectivity, followed by a chemical cyclization to form the this compound ring. Moreover, the total synthesis of complex natural products containing dioxane or related motifs often provides inspiration for new synthetic strategies that are both elegant and efficient, frequently proceeding without the need for traditional protecting groups. chemrxiv.org Applying this "biomimetic" mindset could lead to the divergent synthesis of a library of novel this compound derivatives with potential biological activities. acs.org
Development of Novel Analytical Probes for Detection
As the applications of this compound and its derivatives expand, so will the need for advanced analytical methods for their detection and quantification. Standard techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) form the foundation for analysis. itrcweb.orgrsc.org These methods can be deployed in targeted analysis, to quantify a known compound, or in non-targeted screening to identify unknown derivatives in complex samples. itrcweb.org
The frontier of analytical research lies in the development of novel probes for real-time or in-situ detection. A promising interdisciplinary opportunity involves designing fluorescent sensors. For instance, research into metal-organic frameworks (MOFs) has yielded materials that can act as highly sensitive and selective fluorescent probes for specific analytes. acs.org A future research goal could be the design of a MOF or a covalent organic framework (COF) with a recognition site tailored for this compound, enabling its detection via a turn-on or turn-off fluorescence signal. Such probes could be invaluable for monitoring reaction kinetics, detecting the compound in environmental samples, or for applications in cellular bioimaging. acs.org
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Catalyst | Solvent | Yield (%) | Reference Approach |
|---|---|---|---|---|
| Glycerol derivative | H₂SO₄ | Dioxane/H₂O | 65–75 | Adapted from |
| 1,3-Dioxane | KMnO₄ | Acetic acid | 50–60 | Analogous to |
Basic Research: Which spectroscopic techniques are optimal for characterizing this compound, and what spectral markers are critical?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-O-C asymmetric stretches (~1100 cm⁻¹) confirm structure .
Note : Discrepancies in reported shifts may arise from solvent effects or isomerization (e.g., 1,4-dioxan-2-ol vs. This compound) .
Advanced Research: How can computational methods (e.g., DFT) predict the conformational stability of this compound?
Methodological Answer:
- Geometry Optimization : Use hybrid functionals (B3LYP/6-31G**) to model chair vs. boat conformers. Methyl substituents at C-4 or C-5 stabilize chair forms via steric effects .
- Energy Barriers : Calculate interconversion barriers (ΔG‡) between conformers using frequency analysis. For this compound, chair-to-boat transitions typically require 8–12 kcal/mol .
- Solvent Modeling : Include implicit solvent models (e.g., PCM for water) to assess hydration effects on stability .
Advanced Research: How can researchers resolve contradictions in experimental data (e.g., conflicting NMR shifts or reaction yields)?
Methodological Answer:
Q. Table 2: Common Data Contradictions and Solutions
| Contradiction Type | Resolution Strategy | Evidence Source |
|---|---|---|
| Variable NMR shifts | Standardize deuterated solvents | |
| Discrepant reaction yields | Optimize catalyst loading and stoichiometry |
Advanced Research: How do substituents on this compound influence its biochemical interactions (e.g., enzyme inhibition)?
Methodological Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro or chloro) at C-4 to enhance hydrogen bonding with enzyme active sites. For example, NBD-Cl (7-nitrobenzo-2-oxa-1,3-diazole) derivatives act as fluorescent probes in V-ATPase inhibition studies .
- Docking Studies : Use molecular docking (AutoDock Vina) to predict binding affinities. Substituent polarity correlates with inhibition potency .
- Kinetic Assays : Measure IC₅₀ values under varying pH to assess protonation-dependent activity .
Advanced Research: What are the challenges in quantifying this compound in environmental samples, and how can they be addressed?
Methodological Answer:
- Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from aqueous matrices .
- Analytical Techniques :
- LC-MS/MS : Use a HILIC column for polar compound retention. Monitor [M+H]+ at m/z 119.1 with MRM transitions .
- Challenges : Matrix effects (e.g., humic acids) require isotope dilution (e.g., ¹³C-labeled internal standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
